molecular formula C16H18ClN3S B5357064 N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B5357064
M. Wt: 319.9 g/mol
InChI Key: JTHDDXPZNHLKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is an organic compound that has shown promising results in scientific research. This compound belongs to the class of thieno[2,3-d]pyrimidines and has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In biochemistry, this compound has been used as a tool compound to study the structure and function of proteins. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride in lab experiments include its potent anticancer activity and its ability to inhibit the activity of various enzymes. However, limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One direction is to further explore its potential as a drug for the treatment of cancer and other diseases. Another direction is to study its structure-activity relationship to develop more potent analogs. Additionally, the use of this compound as a tool compound in biochemistry and pharmacology research can be further explored.

Synthesis Methods

The synthesis of N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been reported in several scientific publications. One of the most commonly used methods is the reaction of 6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction yields N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine, which can be further treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Scientific Research Applications

N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been evaluated for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, this compound has been used as a tool compound to study the structure and function of proteins. In pharmacology, this compound has been evaluated for its potential use as a drug for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S.ClH/c1-3-13-9-14-15(18-11(2)19-16(14)20-13)17-10-12-7-5-4-6-8-12;/h4-9H,3,10H2,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHDDXPZNHLKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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